

# 4-Nitropyrazole: A Versatile Scaffold for Pharmaceutical Innovation

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## Compound of Interest

Compound Name: 4-Nitropyrazole

Cat. No.: B043035

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## Introduction

**4-Nitropyrazole** is a pivotal heterocyclic building block in the synthesis of a diverse array of pharmaceutical compounds. Its inherent chemical functionalities, including the reactive nitro group and the versatile pyrazole core, offer medicinal chemists a robust platform for developing novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of **4-nitropyrazole** in the synthesis of bioactive molecules, with a focus on anticancer, anti-inflammatory, and antimicrobial agents.

## Application in Anticancer Drug Discovery

Derivatives of **4-nitropyrazole**, particularly the fused pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated significant potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes in cell signaling pathways, such as protein kinases, which are crucial for tumor growth and survival.

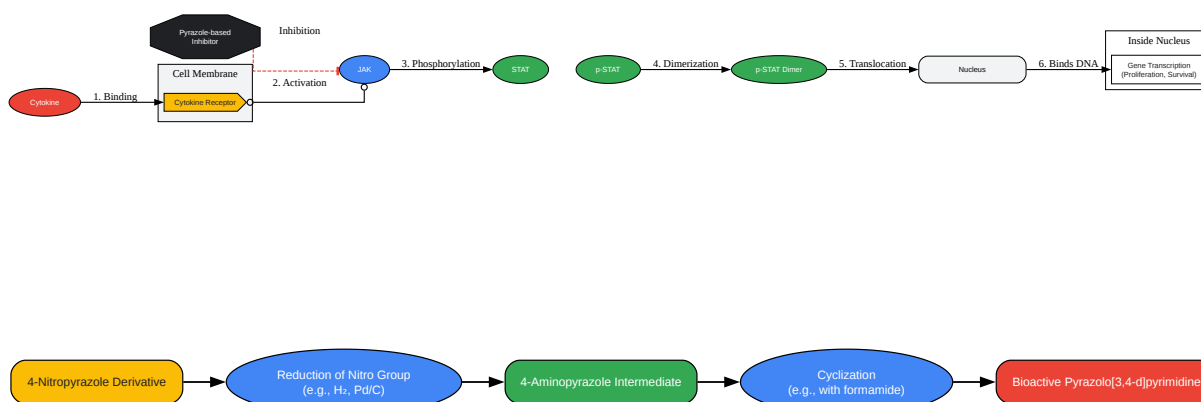
## Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
VIIa	Leukemia (RPMI-8226)	0.326	[1]
CNS Cancer (SF-539)	0.413	[1]	
Colon Cancer (HCT-116)	0.428	[1]	
Melanoma (UACC-62)	0.492	[1]	
Ovarian Cancer (OVCAR-3)	0.519	[1]	
Renal Cancer (786-0)	0.395	[1]	
Prostate Cancer (PC-3)	0.431	[1]	
Breast Cancer (MCF7)	0.551	[1]	
10e	Breast Cancer (MCF7)	11	[2][3]
P1	Colorectal Carcinoma (HCT 116)	22.7	[4]
Hepatocellular Carcinoma (HepG2)	35.45	[4]	
Breast Cancer (MCF-7)	40.75	[4]	
P2	Colorectal Carcinoma (HCT 116)	25.1	[4]
Hepatocellular Carcinoma (HepG2)	30.9	[4]	
Breast Cancer (MCF-7)	38.6	[4]	

## Signaling Pathway: Kinase Inhibition

Many pyrazolo[3,4-d]pyrimidines derived from **4-nitropyrazole** precursors function as kinase inhibitors. One of the key pathways implicated in various cancers and inflammatory diseases is the JAK/STAT pathway. Pyrazole-based inhibitors can target Janus kinases (JAKs), preventing the phosphorylation of STAT proteins and subsequent gene transcription involved in cell proliferation and survival.



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